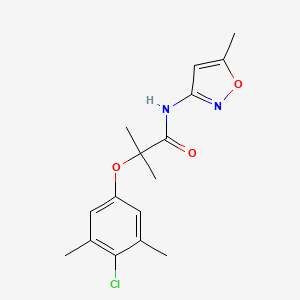
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It is a member of the isoxazole family and is known for its selective action against various weed species.
Wirkmechanismus
The mode of action of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves the inhibition of the biosynthesis of pigments in plants, specifically the carotenoids. This leads to the disruption of the photosynthetic process in the plant, ultimately resulting in its death.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have minimal toxicity to mammals and birds. However, it has been found to be toxic to some aquatic species, including fish and amphibians. It can also have an impact on soil microorganisms, which can affect the overall health of the soil.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is a valuable tool for researchers studying plant physiology and herbicide resistance. Its selective action against weeds makes it a useful herbicide for studying the effects of weed competition on crop growth. However, its potential impact on the environment and non-target species must be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are several areas of future research for 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is the development of new formulations of the herbicide that are more environmentally friendly and have less impact on non-target species. Another area of research is the study of the mechanisms of herbicide resistance in weeds and the development of new herbicides to combat resistant species. Additionally, the impact of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide on soil health and microbial communities is an area of growing interest in agricultural research.
Synthesemethoden
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves the reaction of 4-chloro-3,5-dimethylphenol with 2-methyl-2-(chloromethyl)oxirane, followed by the reaction with 5-methylisoxazole-3-carboxylic acid. The resulting compound is then subjected to further purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been found to be effective against a wide range of weed species, including both broadleaf and grassy weeds. Its selective action against weeds makes it a valuable tool for farmers to control weed growth and improve crop yields.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-9-6-12(7-10(2)14(9)17)21-16(4,5)15(20)18-13-8-11(3)22-19-13/h6-8H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZLRKAOOCAWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6085336.png)
![ethyl 3-oxo-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazono]butanoate](/img/structure/B6085339.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6085373.png)
![2-furaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6085380.png)
![7-cyclopropyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6085381.png)
![2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6085387.png)
![3-[2-(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-fluorobenzyl)-2-piperazinone](/img/structure/B6085389.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6085396.png)
![1-[2-({[3-(1H-indazol-1-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6085403.png)
![methyl {[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B6085415.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B6085417.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6085420.png)
![2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6085421.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6085424.png)